N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine
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Overview
Description
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine is a chemical compound characterized by the presence of difluoro, methylsulfanyl, and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine typically involves the reaction of 3,5-difluoro-4-(methylsulfanyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluoro and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}amine
- N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}nitrosoamine
Uniqueness
N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine is unique due to the presence of both difluoro and methylsulfanyl groups, which confer distinct chemical properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
918967-39-2 |
---|---|
Molecular Formula |
C8H7F2NOS |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
N-[(3,5-difluoro-4-methylsulfanylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NOS/c1-13-8-6(9)2-5(4-11-12)3-7(8)10/h2-4,12H,1H3 |
InChI Key |
HICLOAWZZHOSEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C=NO)F |
Origin of Product |
United States |
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